2-Amino-5-ethyl-4,6-dioxo-5-phenylpyrimidine-1-carbonitrile
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Overview
Description
2-Amino-5-ethyl-4,6-dioxo-5-phenylpyrimidine-1-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely recognized for their biological activities, including antitumor, antiviral, and antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-ethyl-4,6-dioxo-5-phenylpyrimidine-1-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with benzaldehyde and urea in the presence of a base, followed by cyclization and nitrile formation . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-ethyl-4,6-dioxo-5-phenylpyrimidine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted pyrimidine derivatives .
Scientific Research Applications
2-Amino-5-ethyl-4,6-dioxo-5-phenylpyrimidine-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antitumor and antiviral properties.
Medicine: Research focuses on its potential as a lead compound for developing new anticancer and antiviral drugs.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-ethyl-4,6-dioxo-5-phenylpyrimidine-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-ethylpyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2-Amino-4,6-dioxo-5-phenylpyrimidine derivatives:
Uniqueness
2-Amino-5-ethyl-4,6-dioxo-5-phenylpyrimidine-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group and the phenyl ring enhances its potential as a versatile intermediate for synthesizing various biologically active compounds .
Properties
CAS No. |
6622-50-0 |
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Molecular Formula |
C13H12N4O2 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-amino-5-ethyl-4,6-dioxo-5-phenylpyrimidine-1-carbonitrile |
InChI |
InChI=1S/C13H12N4O2/c1-2-13(9-6-4-3-5-7-9)10(18)16-12(15)17(8-14)11(13)19/h3-7H,2H2,1H3,(H2,15,16,18) |
InChI Key |
RPARBFZMVYLNPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N=C(N(C1=O)C#N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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